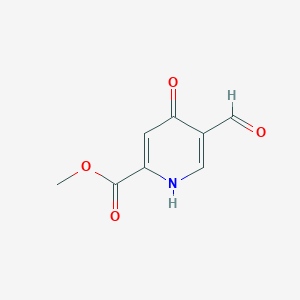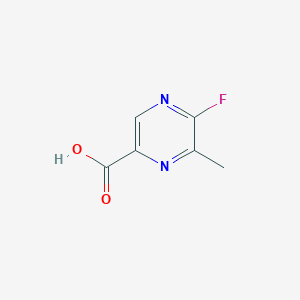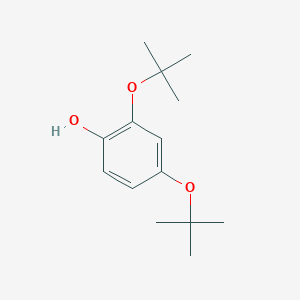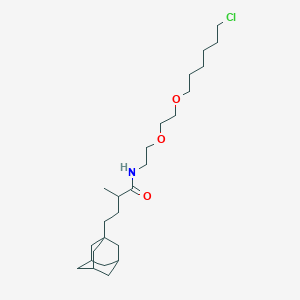
2-Hydroxy-5-methylpyridine-4-boronic acid-TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-methylpyridine-4-boronic acid-TFA is a boronic acid derivative with significant applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by its boronic acid functional group, which is known for its versatility in forming carbon-carbon bonds. The presence of trifluoroacetic acid (TFA) enhances its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-methylpyridine-4-boronic acid-TFA typically involves the reaction of 2-Hydroxy-5-methylpyridine with a boron-containing reagent under controlled conditions. One common method is the use of boronic acid pinacol ester intermediates, which are then converted to the desired boronic acid derivative through hydrolysis and subsequent reaction with TFA.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting these parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-5-methylpyridine-4-boronic acid-TFA undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a boronate ester or other oxidized forms.
Reduction: Reduction reactions can modify the pyridine ring or the boronic acid group.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are frequently employed in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-methylpyridine-4-boronic acid-TFA has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism by which 2-Hydroxy-5-methylpyridine-4-boronic acid-TFA exerts its effects involves the formation of boron-oxygen bonds, which facilitate various chemical transformations. The boronic acid group acts as a Lewis acid, accepting electron pairs from nucleophiles, while the pyridine ring can participate in coordination chemistry, enhancing the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
- 5-Methylpyridine-2-boronic acid
- Pyridine-4-boronic acid pinacol ester
- 2-Methoxypyridine-5-boronic acid pinacol ester
Comparison: Compared to these similar compounds, 2-Hydroxy-5-methylpyridine-4-boronic acid-TFA is unique due to the presence of the hydroxy group and TFA, which enhance its reactivity and stability. This makes it particularly useful in specific synthetic applications where other boronic acids may not perform as well.
Eigenschaften
Molekularformel |
C8H9BF3NO5 |
|---|---|
Molekulargewicht |
266.97 g/mol |
IUPAC-Name |
(5-methyl-2-oxo-1H-pyridin-4-yl)boronic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H8BNO3.C2HF3O2/c1-4-3-8-6(9)2-5(4)7(10)11;3-2(4,5)1(6)7/h2-3,10-11H,1H3,(H,8,9);(H,6,7) |
InChI-Schlüssel |
WWBDCEKVFMELKV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=O)NC=C1C)(O)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-Aminoethyl)-1H-benzo[D]imidazol-5-OL](/img/structure/B14850240.png)
![1-[4-(Aminomethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850244.png)
![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl 2-ethylbutanoate](/img/structure/B14850247.png)
![1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone](/img/structure/B14850248.png)

![2-[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine](/img/structure/B14850258.png)






